6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
5-fluoro-3-methyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVUHCAHXNGVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348133-45-9 | |
| Record name | 6-fluoro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction rates. One notable method involves the use of methyl 4-formylbenzoate and sodium disulfite as starting materials.
-
- Combine methyl 4-formylbenzoate (4.8 g, 0.03 mol), sodium disulfite (5.7 g, 0.03 mol), and DMF (5 mL) in a microwave reactor.
- Heat the mixture at 240 °C and 10 bar for 5 minutes.
- After cooling, add a suitable aniline derivative (e.g., 5-substituted-1,2-phenylenediamine).
- Maintain the conditions for an additional period until the desired product precipitates.
Yield : Approximately 85% with a melting point of around 277 °C.
Conventional Heating Method
This method employs traditional heating techniques to synthesize the compound from simpler precursors.
-
- Start with a mixture of appropriate aniline derivatives and acylating agents under reflux conditions.
- The reaction typically requires solvents such as ethanol or methanol.
- After completion, the mixture is cooled, and the product is isolated through filtration or crystallization.
Yield : Varies based on conditions but can reach up to 90% with proper optimization.
Multi-Step Synthesis
A more complex approach involves multiple reaction stages, where intermediates are formed before arriving at the final product.
Stage A : Preparation of an intermediate thiazole derivative.
Stage B : Conversion of this thiazole into a benzimidazole structure through cyclization reactions using bases like sodium methoxide.
Stage C : Final modifications to introduce the fluoro and methyl groups at specific positions on the benzimidazole ring.
This method allows for greater control over the substitution patterns on the benzimidazole core, which can be crucial for tuning biological activity.
The table below summarizes key aspects of each preparation method:
| Method | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Microwave-Assisted | 240 °C, 10 bar | ~85 | Fast reaction time |
| Conventional Heating | Reflux in ethanol/methanol | Up to 90 | Simplicity and scalability |
| Multi-Step Synthesis | Sequential reactions with intermediates | Variable | Flexibility in product design |
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives have shown significant antimicrobial properties. A study synthesized several fluoro-benzimidazole derivatives, including this compound, which were tested against various pathogenic microorganisms. The results indicated that these compounds exhibited potent antimicrobial effects, especially against resistant strains. The mechanism of action is believed to involve hydrogen bonding with biological enzymes and receptors, facilitating π-π and hydrophobic interactions that enhance their efficacy against pathogens .
Inhibition of Protein Kinases
The compound is also being investigated for its potential as a selective inhibitor of casein kinase 1 (CK1) isoforms. CK1 has been implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that inhibitors with low nanomolar IC50 values can be developed from benzimidazole derivatives, making them promising candidates for therapeutic applications in treating CK1-related diseases .
Fluorescent Probes
Anti-Counterfeiting Applications
Recent innovations have led to the development of fluorescent imidazole derivatives based on the benzimidazole structure for use in anti-counterfeiting technologies. These compounds exhibit aggregation-induced emission (AIE) properties, making them suitable for sensor applications that detect sweat pores or other biological markers. This application highlights the versatility of this compound in creating sensitive detection systems .
Material Science
Building Blocks for Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for constructing various biologically active compounds. Its structural features allow it to participate in reactions that yield complex molecules with potential pharmaceutical applications. The compound's ability to form stable intermediates makes it valuable in developing new therapeutic agents .
Data Summary
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized multiple fluoro-benzimidazole derivatives, including this compound, which were subjected to antimicrobial testing against a panel of resistant bacterial strains. The results demonstrated a significant reduction in bacterial growth, underscoring the compound's potential as an effective antimicrobial agent.
Case Study 2: CK1 Inhibition
Research focusing on CK1 inhibitors highlighted the promising role of benzimidazole derivatives in inhibiting CK1δ specifically. The study reported IC50 values below 0.05 μM for certain derivatives, indicating strong potential for therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
The biological and chemical properties of 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one can be contextualized by comparing it to structurally related derivatives. Key analogs differ in halogen type, substitution patterns, and N-alkyl groups, leading to distinct pharmacological profiles.
Halogenation and Positional Effects
Key Findings :
- Halogen Position : The 5-fluoro analog (e.g., 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) shows enhanced phospholipase D1 (PLD1) inhibition compared to the 6-fluoro derivative, suggesting positional sensitivity in enzyme binding .
- Chlorine vs. Fluorine : Chlorinated analogs (e.g., 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one) exhibit higher cytotoxicity but poorer metabolic stability compared to fluorinated compounds .
N-Alkyl Substitution Effects
Key Findings :
- Methyl vs. Isopropyl : The methyl group in 6-fluoro-1-methyl derivatives balances steric bulk and lipophilicity, whereas bulkier isopropyl groups (e.g., 1-isopropyl-5-methyl derivatives) improve solubility and allow diverse acylations for SAR studies .
- Piperidine Substitution : N-piperidinyl analogs demonstrate enhanced isoform selectivity (e.g., PLD1 over PLD2), highlighting the role of nitrogen-containing substituents in target specificity .
Core Structure Modifications
Key Findings :
- Hybrid Cores : Thiadiazine-benzoimidazolone hybrids (e.g., compounds in ) shift activity from antitumor to kinase inhibition (DYRK1A), demonstrating the impact of core structure diversification.
Antitumor Activity Comparison
Key Findings :
Biological Activity
6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 150.153 g/mol
- CAS Number : 1187385-86-9
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways involved in cancer cell proliferation and survival. Studies have shown that this compound can induce apoptosis and cell cycle arrest in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Key Mechanisms:
- Inhibition of Tyrosine Kinases : The compound has demonstrated inhibitory effects on several tyrosine kinases, including EGFR and HER2, which are critical for tumor growth and metastasis.
- Induction of Apoptosis : It promotes apoptosis by upregulating caspase-3 and Bax while downregulating Bcl-2, leading to increased cell death in cancer cells .
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G2/M phase, preventing cancer cells from dividing .
Efficacy Against Cancer
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 10.21 | Induces apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 7.82 | Inhibits EGFR signaling |
| HCT116 (Colon Cancer) | 15.00 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits potent anti-cancer properties comparable to established chemotherapeutics .
Antibacterial Activity
Recent research has also explored the antibacterial properties of this compound against Pseudomonas aeruginosa. The compound was found to enhance the efficacy of conventional antibiotics by disrupting biofilm formation, a critical factor in bacterial resistance .
Case Studies
- Liver Cancer Treatment : A study conducted on HepG2 cells demonstrated that treatment with this compound led to significant reductions in cell viability, with an IC50 value indicating strong cytotoxicity. The study highlighted its potential as a lead candidate for further development as an anti-cancer agent .
- Combination Therapy for Infections : In a model involving Pseudomonas aeruginosa, this compound was tested alongside ciprofloxacin. Results showed enhanced activity against biofilms, suggesting its utility as an adjuvant therapy in antibiotic-resistant infections .
Q & A
Q. How to address low solubility of benzo[d]imidazolone derivatives in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
